molecular formula C9H12N2O4 B1612432 dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 310431-26-6

dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1612432
CAS No.: 310431-26-6
M. Wt: 212.2 g/mol
InChI Key: SUAJDROLACMXGX-UHFFFAOYSA-N
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Description

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with amino, methyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylate derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrrole ring.

Scientific Research Applications

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The amino and ester groups on the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and potential applications. The presence of both amino and ester groups provides versatility in chemical transformations and interactions with biological targets.

Properties

IUPAC Name

dimethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5-6(8(12)14-2)4-11(10)7(5)9(13)15-3/h4H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAJDROLACMXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583290
Record name Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310431-26-6
Record name Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
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dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
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dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
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dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
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dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 6
dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

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